molecular formula C14H17NO3S B2713132 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide CAS No. 2034510-99-9

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide

Cat. No.: B2713132
CAS No.: 2034510-99-9
M. Wt: 279.35
InChI Key: LSKYOZJUYVFWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide is a compound that features a furan ring and a thiophene ring, both of which are heterocyclic aromatic compounds. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the thiophene ring to form dihydrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include various substituted thiophene and furan derivatives, which can have different biological and chemical properties.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide is unique due to the combination of both thiophene and furan rings in its structure, which imparts a distinct set of chemical and biological properties

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-7-4-11(12-5-9-19-10-12)3-6-15-14(17)13-2-1-8-18-13/h1-2,5,8-11,16H,3-4,6-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKYOZJUYVFWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.